Isopropyl Cinnamate is a colorless to pale yellow liquid with a sweet, balsamic odor. It is an ester, formed by the condensation reaction between Cinnamic Acid and Isopropyl Alcohol. [, , , , ]
Isopropyl cinnamate falls under the category of cinnamates, which are esters formed from cinnamic acid. It is also classified as a flavoring agent and fragrance compound due to its aromatic properties.
The synthesis of isopropyl cinnamate typically involves the esterification reaction between cinnamic acid and isopropanol. This can be achieved through several methods:
The typical reaction conditions for conventional synthesis include refluxing the reactants at elevated temperatures (around 120 °C) for several hours, followed by purification steps such as distillation or chromatography to isolate the product. The use of catalysts like sulfuric acid significantly accelerates the reaction rate.
Isopropyl cinnamate has a molecular formula of . Its structure can be represented as follows:
Isopropyl cinnamate can participate in various chemical reactions, including:
The kinetics of these reactions depend on factors such as temperature, pH, and the presence of catalysts. For example, hydrolysis rates increase significantly in acidic environments due to protonation of the carbonyl oxygen, making it more electrophilic.
The mechanism of action for isopropyl cinnamate primarily revolves around its interactions in biological systems:
In vitro studies have indicated significant antimicrobial activity against fungi and bacteria, suggesting potential applications in food preservation and pharmaceuticals.
Isopropyl cinnamate finds applications across various fields:
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